

Daurisoline-d11: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of **Daurisoline-d11**. As a deuterated analog of Daurisoline, its chemical behavior and stability profile are largely comparable to the parent compound. This document synthesizes available data to support its use in research and development, with a focus on clear data presentation, detailed experimental protocols, and visual representations of its mechanism of action.

Core Chemical Properties

Daurisoline-d11 is a deuterated form of Daurisoline, a bis-benzylisoquinoline alkaloid.[1] The primary difference between **Daurisoline-d11** and Daurisoline is the isotopic labeling with deuterium, which increases its molecular weight. The fundamental chemical structure and resulting properties are otherwise expected to be nearly identical.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Daurisoline, which serve as a reliable reference for **Daurisoline-d11**.



Property	Value	Source
Molecular Formula	C37H42N2O6	[2]
Molecular Weight	610.74 g/mol	[2][3][4]
Monoisotopic Mass	610.30428706 Da	
Appearance	White to beige solid powder	-
Boiling Point (Predicted)	724.5 ± 60.0 °C	-
Density (Predicted)	1.218 ± 0.06 g/cm ³	-
pKa (Predicted)	9.31 ± 0.45	-
Complexity	917	-

Solubility

The solubility of Daurisoline has been determined in various solvents, providing guidance for the preparation of stock and working solutions.



Solvent	Concentration Remarks		
DMSO	10 mg/mL	-	
DMSO	64 mg/mL (104.79 mM)	Use fresh DMSO as moisture can reduce solubility.	
DMSO	65 mg/mL (106.42 mM)	Use fresh DMSO as moisture can reduce solubility.	
DMSO	100 mg/mL (163.73 mM)	Use fresh DMSO as moisture can reduce solubility.	
DMF	10 mg/mL	-	
Ethanol	2 mg/mL	-	
DMSO:PBS (pH 7.2) (1:10)	0.09 mg/mL -		
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline	≥ 2.5 mg/mL (4.09 mM) Clear solution.		
10% DMSO >> 90% (20% SBE-β-CD in saline)	≥ 2.5 mg/mL (4.09 mM)	Clear solution.	
10% DMSO >> 90% corn oil	≥ 2.5 mg/mL (4.09 mM)	Clear solution.	

Stability and Storage

Proper storage is crucial to maintain the integrity of **Daurisoline-d11**. The following recommendations are based on stability data for Daurisoline.

Form	Storage Temperature	Duration	Source
Powder	-20°C	3 years	
In solvent	-80°C	1 year	
In solvent	-20°C	1 month	-



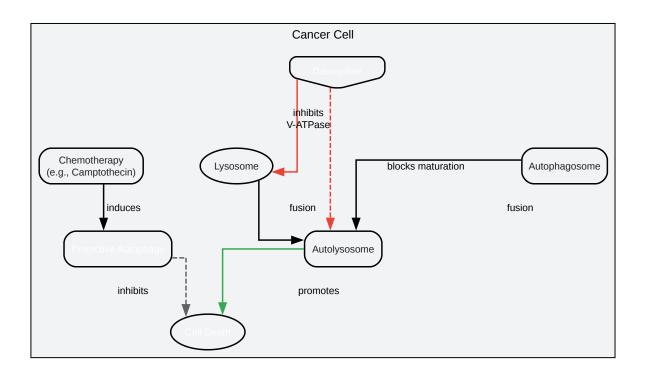
To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions. For in vivo experiments, freshly prepared solutions are advised.

Biological Activity and Mechanism of Action

Daurisoline is recognized as a potent autophagy blocker and exhibits antiarrhythmic effects through its interaction with the hERG channel.

Autophagy Inhibition

Daurisoline and its isomer, dauricine, inhibit the maturation of autophagosomes by impairing lysosomal function. This is achieved by inhibiting the lysosomal V-type ATPase, which leads to an increase in lysosomal pH and reduced activity of lysosomal proteases. This blockage of the autophagy-lysosomal degradation pathway results in the accumulation of autophagic vacuoles.



Click to download full resolution via product page



Caption: Daurisoline inhibits protective autophagy, sensitizing cancer cells to chemotherapy.

hERG Channel Inhibition

Daurisoline exerts a blocking effect on the hERG (human Ether-à-go-go-Related Gene) potassium channel in a concentration- and voltage-dependent manner. This activity is responsible for its antiarrhythmic properties.

Experimental Protocols

The following are examples of experimental protocols that have been used to study Daurisoline. These methods can be adapted for studies involving **Daurisoline-d11**.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Daurisoline on the viability of cancer cell lines.

- Seed cells (e.g., HeLa) in 96-well plates at a density of 7,000 cells per well in DMEM with 1% serum.
- Treat the cells with various concentrations of Daurisoline for the desired time.
- Add 20 μL of MTT solution (2.5 mg/mL in PBS) to each well.
- Incubate the plates for an additional 4 hours at 37°C.
- Dissolve the resulting formazan precipitate in 100 μL of DMSO.
- Measure the optical density at 572 nm using a microplate reader to determine cell viability.

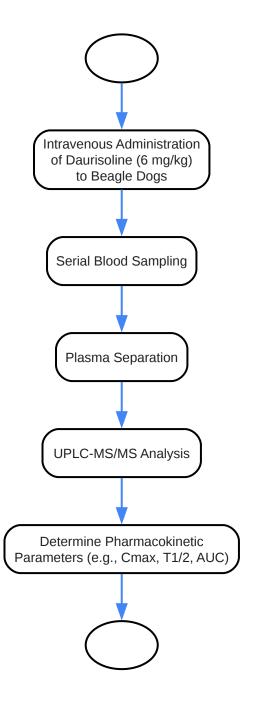
Pharmacokinetic Study in Beagle Dogs

This protocol describes an in vivo study to determine the pharmacokinetic profile of Daurisoline.

- Administer Daurisoline intravenously to beagle dogs at a dose of 6 mg/kg.
- Collect blood samples at predetermined time points: before dosing and at 2, 5, 10, 15, 20, 30, 45 minutes, and 1, 1.5, 2, 3, 4, 6, 8 hours after dosing.



- Process the blood samples to separate plasma.
- Analyze the plasma concentrations of Daurisoline using a validated analytical method, such as UPLC-MS/MS.



Click to download full resolution via product page

Caption: Workflow for a pharmacokinetic study of Daurisoline.



Analytical Methodology

A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the determination of related compounds and can be adapted for **Daurisoline-d11**.

Sample Preparation

A one-step protein precipitation with acetonitrile is a common method for preparing biological samples.

Chromatographic Conditions

- System: ACQUITY I-Class UPLC system
- Column: UPLC BEH column
- Mobile Phase: Gradient elution with a mixture of acetonitrile and water containing 0.1% formic acid.
- Flow Rate: 0.4 mL/min

Mass Spectrometry Detection

- Ionization: Electrospray Ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) mode.

This technical guide provides a foundational understanding of the chemical properties and stability of **Daurisoline-d11**, leveraging the extensive data available for its non-deuterated analog. The provided protocols and diagrams serve as a starting point for researchers and drug development professionals working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Daurisoline-d11 ((R,R)-Daurisoline-d11) | 同位素标记物 | MCE [medchemexpress.cn]
- 2. Daurisoline | C37H42N2O6 | CID 51106 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [Daurisoline-d11: A Technical Guide to Chemical Properties and Stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15137926#chemical-properties-and-stability-of-daurisoline-d11]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com